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molecular formula C9H18 B8746837 7-Methyl-1-octene CAS No. 13151-06-9

7-Methyl-1-octene

Cat. No. B8746837
M. Wt: 126.24 g/mol
InChI Key: YKHFZRXJMPLNTJ-UHFFFAOYSA-N
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Patent
US04036858

Procedure details

In the manner described in Example 4, 110 g. (0.66 mole) of 1-dodecene and 16 g. (0.13 mole) of 7-methyl-1-octene are reacted at a reaction temperature of 100° C. After 21/2 hours and a throughput of 200 ml. of olefin mixture per hour, 8.7% by weight of 2-methyl-7-octadecene is obtained. The extractor contains in this case 26.6 g. of the catalyst described in Example 4.
Quantity
0.66 mol
Type
reactant
Reaction Step One
Quantity
0.13 mol
Type
reactant
Reaction Step Two
[Compound]
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-methyl-7-octadecene

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]CC.[CH3:13][CH:14]([CH3:21])[CH2:15][CH2:16][CH2:17][CH2:18][CH:19]=[CH2:20]>>[CH3:13][CH:14]([CH2:15][CH2:16][CH2:17][CH2:18][CH:19]=[CH:20][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])[CH3:21]

Inputs

Step One
Name
Quantity
0.66 mol
Type
reactant
Smiles
C=CCCCCCCCCCC
Step Two
Name
Quantity
0.13 mol
Type
reactant
Smiles
CC(CCCCC=C)C
Step Three
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2 hours
Duration
2 h

Outcomes

Product
Name
2-methyl-7-octadecene
Type
product
Smiles
CC(C)CCCCC=CCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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